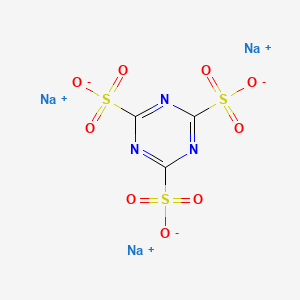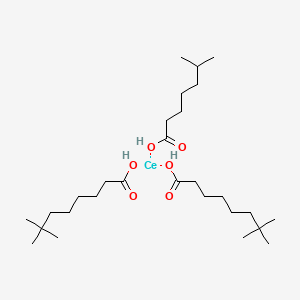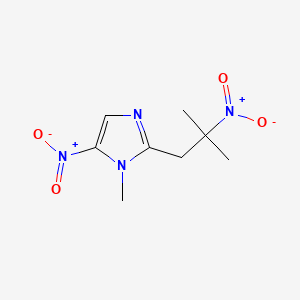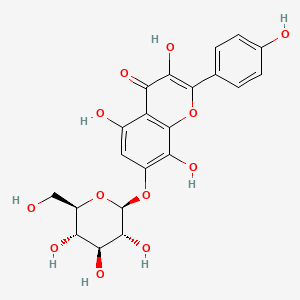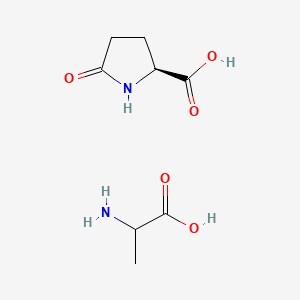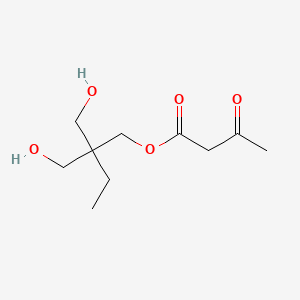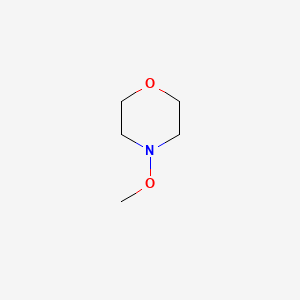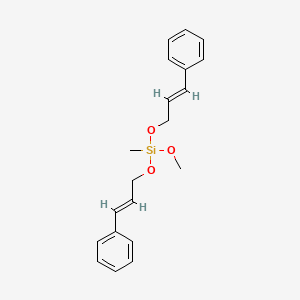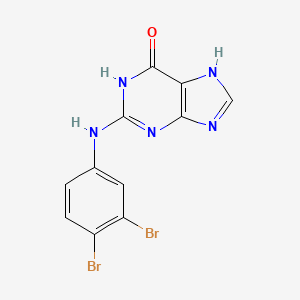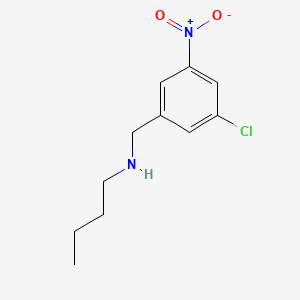
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one is a heterocyclic compound that contains selenium and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Selenolo(3,2-g)(1)benzothiopyran-2-one typically involves the cyclization of appropriate precursors containing selenium and sulfur. One common method involves the reaction of selenophenol with a suitable thioketone under controlled conditions to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding selenol form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized benzothiopyran derivatives .
Scientific Research Applications
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as an anticancer agent, given the known biological activity of selenium-containing compounds.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2H-Selenolo(3,2-g)(1)benzothiopyran-2-one exerts its effects is related to its ability to interact with biological molecules. Selenium atoms within the compound can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various molecular pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2H-Selenopheno(3,2-g)-1-benzothiopyran-2-one
- 2H-Chromeno(3,2-g)-1-benzothiopyran-2-one
- 2H-Thiopheno(3,2-g)-1-benzothiopyran-2-one
Uniqueness
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs. Selenium’s ability to participate in redox reactions and form stable bonds with biological molecules makes this compound particularly interesting for research and potential therapeutic applications .
Properties
CAS No. |
143810-62-2 |
|---|---|
Molecular Formula |
C11H6OSSe |
Molecular Weight |
265.20 g/mol |
IUPAC Name |
selenopheno[3,2-g]thiochromen-2-one |
InChI |
InChI=1S/C11H6OSSe/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H |
InChI Key |
WMQXBAYFXCMDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)SC2=CC3=C(C=C[Se]3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


